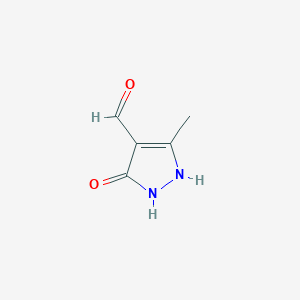

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxyl group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-ketoesters or β-diketones, followed by oxidation to introduce the aldehyde group. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in dimethylformamide under reflux conditions can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring, followed by functional group modifications to introduce the hydroxyl and aldehyde groups. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.

Major Products

Oxidation: 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-hydroxy-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with active sites, influencing the compound’s biological activity. The specific pathways and molecular targets can vary depending on the derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group at the 5-position and the aldehyde group at the 4-position provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with notable biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

The primary target of this compound is dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo pyrimidine biosynthesis pathway in organisms such as Plasmodium falciparum, the causative agent of malaria. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA in the parasite, leading to its death.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Enzyme Interactions : It acts as a substrate for various oxidoreductases, influencing oxidation-reduction reactions due to its hydroxyl and aldehyde functional groups.

- Cell Signaling Modulation : It can affect cellular processes by modulating signaling pathways and gene expression, particularly those involved in oxidative stress responses.

- Metabolic Pathway Impact : The compound alters metabolic pathways by inhibiting or activating key enzymes, which can lead to significant changes in metabolite levels.

Pharmacokinetics

In silico studies indicate that this compound possesses favorable binding properties, suggesting potential efficacy in therapeutic applications. Environmental factors such as pH and temperature may influence its stability and effectiveness.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Gene Expression : It has been shown to influence the expression of genes related to oxidative stress, altering the cellular redox state.

- Enzyme Activity : By forming covalent bonds with nucleophilic amino acids in proteins, it can inhibit or activate various enzymes, leading to changes in cellular function.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives showed significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. For example:

- Compounds derived from pyrazoles demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7, SF-268), with IC50 values indicating potent activity (e.g., as low as 3.79 µM) against specific cancer types .

- One study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as anticancer agents .

Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | Measurement | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |

| Anticancer | MCF7 | IC50 | 3.79 µM |

| Kinase Inhibition | Aurora-A kinase | IC50 | 0.067 µM |

Propriétés

IUPAC Name |

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBCDIZEJNBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449079 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470704-73-5 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde contribute to the performance of the iridium(III) complex in OLED devices?

A1: this compound acts as an ancillary ligand in heteroleptic iridium (Ir) complexes, denoted as L3 in the study. [] These complexes, specifically Ir(ppy)2L3, function as phosphorescent emitters in OLEDs. [] The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, ultimately influencing the color of emitted light, the efficiency of energy transfer, and the overall device performance. While the study compares three similar ligands, Ir(ppy)2L1, incorporating 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, exhibited the highest photoluminescence quantum yield (ΦPL = 89%) and demonstrated promising current efficiencies in both vacuum-evaporated and solution-processed OLED devices. [] This highlights the impact of subtle structural variations within the ancillary ligand on the overall performance of the emitter.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.